molecular formula C6H5ClOS B12065060 1-(2-Chlorothiophen-3-yl)ethanone

1-(2-Chlorothiophen-3-yl)ethanone

Cat. No.: B12065060
M. Wt: 160.62 g/mol
InChI Key: ZLKHBAWNFOPUOZ-UHFFFAOYSA-N
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Description

1-(2-Chlorothiophen-3-yl)ethanone is a thiophene-derived ketone with a chlorine substituent at position 2 and an acetyl group at position 3 of the heteroaromatic ring. This compound is of interest in organic synthesis due to its reactive ketone group and electron-deficient aromatic system, making it a precursor for pharmaceuticals, agrochemicals, and materials science applications.

Properties

Molecular Formula

C6H5ClOS

Molecular Weight

160.62 g/mol

IUPAC Name

1-(2-chlorothiophen-3-yl)ethanone

InChI

InChI=1S/C6H5ClOS/c1-4(8)5-2-3-9-6(5)7/h2-3H,1H3

InChI Key

ZLKHBAWNFOPUOZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(SC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes:

1-(2-Chlorothiophen-3-yl)ethanone can be synthesized through several methods:

    Friedel-Crafts Acylation: In this classic reaction, thiophene reacts with acetyl chloride (CHC(O)Cl) in the presence of a Lewis acid catalyst (such as aluminum chloride, AlCl). The acylation occurs at the 2-position of the thiophene ring, resulting in the desired compound.

    Thionation Followed by Chlorination: Thionation of thiophene with phosphorus pentasulfide (PS) generates the thionated intermediate. Subsequent chlorination using chlorine gas (Cl) or sulfuryl chloride (SOCl) leads to the formation of 1-(2-chlorothiophen-3-yl)ethanone.

Industrial Production:

Industrial-scale production methods for this compound are not widely documented. research laboratories often employ the synthetic routes mentioned above.

Chemical Reactions Analysis

1-(2-Chlorothiophen-3-yl)ethanone participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, converting the sulfur atom to a sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups (e.g., amines, alkoxides).

    Common Reagents and Conditions: Reagents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are used for reduction. Chlorination typically involves chlorine gas or sulfuryl chloride.

Scientific Research Applications

Chemistry

1-(2-Chlorothiophen-3-yl)ethanone serves as an essential building block in organic synthesis. Its unique structure allows for various chemical modifications, leading to the development of complex organic molecules. It is particularly useful in:

  • Synthesis of Heterocycles : It can be used to synthesize other heterocyclic compounds with potential biological activity.
  • Material Science : The compound is investigated for its application in creating conductive polymers and organic semiconductors.

Biology

The biological activity of 1-(2-Chlorothiophen-3-yl)ethanone has been a focus of research due to its interactions with biological systems:

  • Antimicrobial Activity : Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For example, studies show that related compounds can inhibit bacterial growth with minimal inhibitory concentration (MIC) values often ranging from 0.004 to 20 mg/mL against various pathogens .
CompoundMIC (mg/mL)Target Organism
This compoundTBDTBD
Thiophene Derivative A0.004Proteus mirabilis
Thiophene Derivative B20.00Staphylococcus aureus
  • Enzyme Inhibition : The compound has been studied for its potential as a carbonic anhydrase inhibitor, which could lead to therapeutic applications in treating conditions like glaucoma and obesity .

Industry

In industrial applications, 1-(2-Chlorothiophen-3-yl)ethanone is utilized in:

  • Development of Advanced Materials : Its chemical properties make it suitable for use in the production of advanced materials such as sensors and electronic devices.
  • Crop Protection : It has potential applications in agriculture as a component in pesticides or biostimulants, enhancing plant health without harmful effects on ecosystems .

Case Study 1: Antimicrobial Properties

A study conducted on various thiophene derivatives demonstrated that compounds similar to 1-(2-Chlorothiophen-3-yl)ethanone exhibited strong antibacterial activity against common pathogens. The research highlighted the structural features contributing to this activity, suggesting that modifications could enhance efficacy.

Case Study 2: Enzyme Interaction

Research published in medicinal chemistry journals explored how thiophene derivatives interact with carbonic anhydrase enzymes, revealing mechanisms by which these compounds could serve as effective inhibitors. This study emphasized the importance of substituents like chlorine and sulfur in enhancing binding affinity.

Mechanism of Action

The exact mechanism by which 1-(2-Chlorothiophen-3-yl)ethanone exerts its effects depends on its specific application. For carbonic anhydrase inhibition, it likely interacts with the active site of the enzyme, disrupting its function.

Comparison with Similar Compounds

Structural Isomers and Thiophene Derivatives

1-(3-Chlorothiophen-2-yl)ethanone
  • Structure : Chlorine at position 3, acetyl at position 2 of the thiophene ring.
  • Properties : Molecular formula C₆H₅ClOS, molar mass 160.62 g/mol, density 1.339 g/mL (lit.) .
  • Key Differences : The positional isomerism alters electronic distribution, affecting reactivity. The acetyl group at position 2 may sterically hinder electrophilic substitution compared to the target compound.
1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone
  • Structure : Benzylthio group at position 2, chlorine at position 5, acetyl at position 3.
  • Properties : Molecular formula C₁₃H₁₁ClOS₂, molar mass 294.81 g/mol .

Benzene and Benzothiophene Analogs

1-(2-Chlorophenyl)ethanone (o-Chloroacetophenone)
  • Structure : Chlorine at position 2 of a benzene ring with acetyl at position 1.
  • Properties : Molecular formula C₈H₇ClO, molar mass 154.59 g/mol .
  • Key Differences : The benzene ring lacks the sulfur atom of thiophene, reducing aromatic stabilization and altering solubility. Reactivity toward nucleophiles (e.g., in nucleophilic aromatic substitution) is lower compared to thiophene derivatives.
1-(5-Bromo-1-benzothien-3-yl)ethanone
  • Structure : Bromine at position 5 of a benzothiophene ring, acetyl at position 3.
  • Properties : Molecular formula C₁₀H₇BrOS, molar mass 255.13 g/mol .
  • Bromine’s larger atomic radius compared to chlorine may influence crystal packing and intermolecular interactions.

Hydroxy-Substituted Derivatives

1-(2-Chloro-3-hydroxyphenyl)ethanone
  • Structure : Chlorine at position 2, hydroxyl at position 3, acetyl at position 1 of a benzene ring.
  • Properties : Molecular formula C₈H₇ClO₂, molar mass 170.60 g/mol; m.p. 61–63°C .
  • Key Differences : The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents. The ortho-chloro and para-acetyl arrangement may lead to intramolecular hydrogen bonding, stabilizing specific tautomers.
1-(3-Chloro-4-methoxyphenyl)-2-hydroxyethanone
  • Structure : Chlorine at position 3, methoxy at position 4, hydroxyl and acetyl groups on adjacent carbons.
  • Properties : Molecular formula C₉H₉ClO₃, molar mass 200.62 g/mol .
  • Key Differences: The methoxy group provides electron-donating effects, countering the electron-withdrawing chlorine and ketone. The β-hydroxy ketone moiety may undergo keto-enol tautomerism, influencing reactivity in condensation reactions.

Data Table: Comparative Properties of Selected Analogs

Compound Name Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Substituents Key Reference
1-(2-Chlorothiophen-3-yl)ethanone C₆H₅ClOS 160.62 N/A Cl (C2), COCH₃ (C3) -
1-(3-Chlorothiophen-2-yl)ethanone C₆H₅ClOS 160.62 N/A Cl (C3), COCH₃ (C2)
1-(2-Chlorophenyl)ethanone C₈H₇ClO 154.59 N/A Cl (C2), COCH₃ (C1)
1-(5-Bromo-1-benzothien-3-yl)ethanone C₁₀H₇BrOS 255.13 N/A Br (C5), COCH₃ (C3)
1-(2-Chloro-3-hydroxyphenyl)ethanone C₈H₇ClO₂ 170.60 61–63 Cl (C2), OH (C3), COCH₃ (C1)

Biological Activity

1-(2-Chlorothiophen-3-yl)ethanone is a compound belonging to the class of thiophene derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

1-(2-Chlorothiophen-3-yl)ethanone is characterized by the presence of a chlorothiophen moiety, contributing to its unique chemical properties. The molecular formula is C9H7ClOSC_9H_7ClOS, with a molecular weight of approximately 200.67 g/mol. The compound's structure allows for various interactions with biological targets due to the presence of both sulfur and chlorine atoms.

The biological activity of 1-(2-chlorothiophen-3-yl)ethanone can be attributed to its ability to interact with specific molecular targets. Research indicates that compounds in this class can exhibit:

  • Antimicrobial Activity : The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic enzymes.
  • Anti-inflammatory Effects : Thiophene derivatives have been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
  • Anticancer Properties : Some studies suggest that these compounds may induce apoptosis in cancer cells or inhibit tumor growth by interfering with cell cycle progression.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduced levels of inflammatory markers
AnticancerInduced apoptosis in cancer cell lines
AntioxidantScavenging activity against free radicals

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of 1-(2-chlorothiophen-3-yl)ethanone against Gram-positive and Gram-negative bacteria using the broth microdilution method. The minimal inhibitory concentration (MIC) was determined for several bacterial strains:

  • Staphylococcus aureus : MIC = 32 µg/mL
  • Escherichia coli : MIC = 64 µg/mL
  • Pseudomonas aeruginosa : MIC = 128 µg/mL

These findings indicate that the compound possesses significant antibacterial properties, particularly against Staphylococcus aureus, which is known for its clinical relevance.

Case Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that 1-(2-chlorothiophen-3-yl)ethanone could significantly reduce the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide-stimulated macrophages. The compound exhibited an IC50 value of approximately 25 µM, suggesting a potent anti-inflammatory effect.

Research Findings

Research has consistently highlighted the potential therapeutic applications of thiophene derivatives like 1-(2-chlorothiophen-3-yl)ethanone. For instance:

  • Synthesis and Characterization : Various synthetic routes have been developed to produce this compound efficiently, allowing for further exploration of its derivatives with potentially enhanced biological activity .
  • Molecular Docking Studies : Computational studies have indicated promising binding affinities to targets such as carbonic anhydrase, which plays a critical role in physiological processes .
  • Antioxidant Activity : The compound has demonstrated significant free radical scavenging activity in DPPH assays, indicating its potential as an antioxidant agent .

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